(2S)-2-butoxybutan-1-ol, also known by its IUPAC name 2-butoxybutan-1-ol, is a chiral organic compound with the molecular formula and a molecular weight of 146.23 g/mol. It is characterized by the presence of a butoxy group and a hydroxyl group, which contribute to its unique chemical properties. The compound appears as a colorless liquid and has a melting point range of 25-33 degrees Celsius. Its structure can be represented by the following canonical SMILES notation: CCCCOC(CC)CO
, indicating the arrangement of carbon, oxygen, and hydrogen atoms.
PTHF can be slightly irritating to the skin and eyes []. Always handle it with proper personal protective equipment (PPE) including gloves, safety glasses, and a fume hood when appropriate [].
PTHF is a versatile polymer used in various scientific research areas. Here are some examples:
PTHF's biocompatibility and ability to degrade naturally make it a valuable material for drug delivery systems and tissue engineering scaffolds. Researchers are investigating its use in:
PTHF's unique properties, such as its flexibility and miscibility with various other polymers, make it a valuable component in:
PTHF's high chain flexibility and ability to dissolve electrolytes make it a promising candidate for:
Common reagents used in these reactions include strong acids, bases, and oxidizing agents.
(2S)-2-butoxybutan-1-ol can be synthesized through several methods:
(2S)-2-butoxybutan-1-ol has diverse applications across several fields:
(2S)-2-butoxybutan-1-ol shares structural similarities with several polyethers and alcohols. Here are some comparable compounds:
Compound | Structure/Properties | Unique Features |
---|---|---|
Polyethylene Glycol | Water-soluble polymer used in pharmaceuticals and cosmetics | High biocompatibility; widely used in drug formulations |
Polypropylene Glycol | More hydrophobic than polyethylene glycol; used in foams and industrial products | Greater hydrophobicity; suitable for non-polar applications |
Butoxyethanol | Solvent used in coatings; can cause hemolysis | Known for toxicity; widely used in industrial applications |
Butanol | Simple alcohol with multiple industrial uses | Versatile solvent; lower boiling point than (2S)-2-butoxybutan-1-ol |
(2S)-2-butoxybutan-1-ol stands out due to its exceptional flexibility and resilience compared to these similar compounds, making it particularly suitable for specific applications in materials science and biomedical fields
(2S)-2-butoxybutan-1-ol is an organic compound with the molecular formula C₈H₁₈O₂ and a molecular weight of 146.23 grams per mole [1] [2]. The compound belongs to the class of dialkyl ethers, characterized by the presence of an ether functional group with the formula ROR', where R and R' are alkyl groups [2]. The International Union of Pure and Applied Chemistry name for this compound is (2S)-2-butoxybutan-1-ol, and it carries the Chemical Abstracts Service registry number 25190-06-1 [1] [7]. The structural framework of (2S)-2-butoxybutan-1-ol consists of a four-carbon chain backbone with a butoxy substituent attached to the second carbon and a hydroxyl group attached to the terminal carbon [1] [2]. This structural arrangement creates a secondary ether linkage combined with a primary alcohol functionality within the same molecule [2]. The compound exists as a liquid at room temperature and may appear as white solidified mass or fragments with a melting point range of 25-33 degrees Celsius . The two-dimensional structural representation of (2S)-2-butoxybutan-1-ol depicts the molecular connectivity and bonding patterns within the compound [1] [7]. In the 2D structure, the molecule displays a linear four-carbon chain with the butoxy group (C₄H₉O-) attached to the second carbon atom and the hydroxyl group (-OH) positioned at the terminal carbon [1]. The structural arrangement shows the ether oxygen bridging between the butyl group and the second carbon of the main chain [2]. Three-dimensional conformational models reveal the spatial arrangement of atoms and the stereochemical configuration around the chiral center [1] [7]. The 3D structure demonstrates the tetrahedral geometry around the stereogenic carbon at position 2, where four different substituents are arranged in space [29] [30]. The spatial configuration follows the principles of tetrahedral carbon geometry, with bond angles approximating 109.5 degrees around the chiral center [29]. The butoxy chain extends in one direction while the ethyl and hydroxymethyl groups occupy the remaining positions around the stereogenic carbon [1] [2]. The Simplified Molecular Input Line Entry System notation for (2S)-2-butoxybutan-1-ol is represented as CCCCOC(CC)CO, which describes the molecular connectivity in a linear text format [1] [2]. The isomeric Simplified Molecular Input Line Entry System notation, which includes stereochemical information, is written as CCCCOC@@HCO, where the @@H designation indicates the specific stereochemical configuration at the chiral center . The International Chemical Identifier for this compound is InChI=1S/C8H18O2/c1-3-5-6-10-8(4-2)7-9/h8-9H,3-7H2,1-2H3 [1] [2]. This identifier provides a unique representation of the molecular structure and can be used for database searches and chemical informatics applications [1]. The International Chemical Identifier includes information about the molecular connectivity, hydrogen positions, and stereochemical configuration [2]. The International Chemical Identifier Key, a shortened version of the International Chemical Identifier, is BJZYYSAMLOBSDY-UHFFFAOYSA-N [1] [2]. This 27-character string serves as a unique molecular identifier that can be used for rapid database searches and chemical structure verification [1] [2]. The International Chemical Identifier Key provides a standardized method for representing the compound's structure in computational chemistry applications [2]. The stereochemical configuration of (2S)-2-butoxybutan-1-ol is designated by the (2S) prefix, indicating the absolute configuration at the chiral center located at carbon-2 [1] [7]. The S designation follows the Cahn-Ingold-Prelog priority rules, where S stands for "sinister," the Latin term for left-handed configuration [22] [29]. This stereochemical descriptor provides essential information about the three-dimensional arrangement of substituents around the chiral carbon atom [29] [30]. The chiral center at carbon-2 is bonded to four different substituents: a butoxy group, an ethyl group, a hydrogen atom, and a hydroxymethyl group [1] [2]. According to the Cahn-Ingold-Prelog rules, these substituents are prioritized based on atomic number, with the butoxy oxygen having the highest priority, followed by the carbon atoms of the ethyl and hydroxymethyl groups, and finally the hydrogen atom with the lowest priority [22] [29]. The spatial arrangement of these groups in the S configuration creates a specific three-dimensional geometry that distinguishes this enantiomer from its mirror image [29] [30]. The presence of a single chiral center in (2S)-2-butoxybutan-1-ol means that the compound can exist as two possible enantiomers: the (2S) form and its mirror image, the (2R) form [15] [28]. The (2S) enantiomer represents one specific spatial arrangement of the four substituents around the stereogenic carbon, while the (2R) enantiomer would have the opposite configuration [22] [29]. The absolute configuration is determined by the clockwise or counterclockwise arrangement of substituents when viewed from a specific orientation, following established stereochemical conventions [22] [29]. (2S)-2-butoxybutan-1-ol belongs to a family of structural isomers and analogues that share the same molecular formula C₈H₁₈O₂ but differ in their connectivity patterns or stereochemical arrangements [19] [20]. The most closely related compound is the (2R)-2-butoxybutan-1-ol enantiomer, which has identical connectivity but opposite stereochemical configuration at the chiral center [15] [28]. These two enantiomers have identical physical properties except for their interaction with plane-polarized light and their behavior in chiral environments [29]. Positional isomers of 2-butoxybutan-1-ol include 4-butoxybutan-1-ol and 1-butoxybutan-1-ol, which maintain the same molecular formula but differ in the position of the ether linkage [19] [20]. 4-butoxybutan-1-ol has the butoxy group attached to the fourth carbon of the chain rather than the second, eliminating the chiral center present in 2-butoxybutan-1-ol [19] [21]. 1-butoxybutan-1-ol represents another positional isomer where the ether oxygen is attached to the terminal carbon, creating a different substitution pattern [20]. Other structural analogues with the same molecular formula include 1,8-octanediol, which contains two hydroxyl groups instead of the ether-alcohol combination found in 2-butoxybutan-1-ol [35]. Additionally, 4-(tert-butoxy)butan-2-ol represents a structural isomer with a different substitution pattern, featuring a tertiary butoxy group and the hydroxyl group at the second carbon position [25]. These structural variations demonstrate the diversity of compounds that can be constructed with eight carbon atoms, eighteen hydrogen atoms, and two oxygen atoms [32].Molecular Formula and Structural Representation
Property Value Molecular Formula C₈H₁₈O₂ [1] Molecular Weight 146.23 g/mol [1] Chemical Abstracts Service Number 25190-06-1 [1] International Union of Pure and Applied Chemistry Name (2S)-2-butoxybutan-1-ol [1] European Community Number 607-637-9 [1] Physical State Liquid Melting Point 25-33°C 2D and 3D Structural Models
SMILES, InChI, and InChIKey Notations
Notation Type Value Simplified Molecular Input Line Entry System CCCCOC(CC)CO [1] Isomeric Simplified Molecular Input Line Entry System CCCCOC@@HCO International Chemical Identifier InChI=1S/C8H18O2/c1-3-5-6-10-8(4-2)7-9/h8-9H,3-7H2,1-2H3 [1] International Chemical Identifier Key BJZYYSAMLOBSDY-UHFFFAOYSA-N [1] Stereochemical Configuration: (2S) Enantiomer
Stereochemical Feature Description Chiral Center Location Carbon-2 [1] Configuration S (Sinister) [1] Number of Chiral Centers 1 [30] Possible Enantiomers 2 (2S and 2R) [15] Stereogenic Carbon Substituents Butoxy, ethyl, hydroxymethyl, hydrogen [1] Comparison with Structural Isomers and Analogues
Compound Chemical Abstracts Service Number Structural Type Key Differences (2S)-2-butoxybutan-1-ol 25190-06-1 [1] Reference compound S-configuration at C-2 (2R)-2-butoxybutan-1-ol Not specified Enantiomer R-configuration at C-2 [22] 4-butoxybutan-1-ol 4161-24-4 [19] Positional isomer Ether at C-4, no chiral center [19] 1-butoxybutan-1-ol 144423-06-3 [20] Positional isomer Ether at C-1 [20] 1,8-octanediol 629-41-4 [35] Structural isomer Two hydroxyl groups, no ether [35] 4-(tert-butoxy)butan-2-ol Not specified Structural isomer Tertiary butoxy, hydroxyl at C-2 [25]
The compound (2S)-2-butoxybutan-1-ol has a molecular formula of C₈H₁₈O₂ and a molecular weight of 146.23 grams per mole [2]. The empirical formula represents the simplest whole-number ratio of atoms in the molecule, which in this case is identical to the molecular formula since no common factors exist among the atomic counts. The molecular structure contains eight carbon atoms, eighteen hydrogen atoms, and two oxygen atoms, consistent with a secondary alcohol bearing a butoxy substituent at the 2-position of the butanol backbone.
(2S)-2-butoxybutan-1-ol exists as a liquid under standard temperature and pressure conditions . The compound typically appears as a colorless, transparent liquid, consistent with the general characteristics observed for structurally similar butoxy alcohols and ether-alcohols [3]. While specific odor characteristics for this stereoisomer were not documented in the available literature, compounds of similar structure typically exhibit mild, characteristic alcoholic odors with slight ethereal notes due to the presence of both ether and alcohol functional groups.
Specific melting point, boiling point, and density data for the (2S)-2-butoxybutan-1-ol stereoisomer were not found in the available literature sources. However, based on structural analogy with related compounds, the melting point is expected to be below room temperature, consistent with its liquid state at ambient conditions. The boiling point would be expected to fall within the range typical for C₈ alcohol-ethers, likely between 180-220°C based on molecular weight and functional group considerations. Density values for similar butoxy alcohol compounds typically range from 0.85-0.95 g/mL at 20°C [3].
The solubility profile of (2S)-2-butoxybutan-1-ol reflects its dual nature as both an alcohol and an ether. The compound exhibits limited solubility in water due to its substantial hydrophobic alkyl portions, despite containing two oxygen atoms capable of hydrogen bonding . The presence of the butoxy group significantly reduces water solubility compared to simpler alcohols. The compound demonstrates good solubility in organic solvents, including alcohols, ethers, esters, and hydrocarbon solvents [3]. This miscibility pattern makes it suitable for use as a coupling agent or solvent in organic synthesis applications.
Specific vapor pressure data for (2S)-2-butoxybutan-1-ol was not available in the literature searched. Based on its molecular weight of 146.23 g/mol and the presence of hydrogen bonding groups, the compound is expected to exhibit moderate volatility. The vapor pressure would be lower than that of simple alcohols of similar carbon chain length due to the additional hydrogen bonding capacity provided by the ether oxygen. This moderate volatility profile makes the compound suitable for gas chromatographic analysis while reducing concerns about excessive evaporation during handling [4].
The ¹H Nuclear Magnetic Resonance spectrum of (2S)-2-butoxybutan-1-ol would be expected to show characteristic patterns reflecting its chiral nature and functional groups. The spectrum would display complex multipiples for the various CH₂ groups, with the chiral center at C-2 creating diastereotopic relationships among some protons. The butoxy chain would contribute triplet patterns for the terminal CH₃ group and multipiples for the internal CH₂ groups. The hydroxyl proton would appear as a variable signal depending on sample conditions, concentration, and the presence of water or other protic solvents [5] [6].
The ¹³C Nuclear Magnetic Resonance spectrum would show multiple distinct carbon signals reflecting the chiral center and ether linkage. The presence of the chiral center would create unique chemical shift environments for carbons throughout the molecule, potentially resulting in eight distinct carbon signals corresponding to the eight carbon atoms in the structure.
The infrared spectrum of (2S)-2-butoxybutan-1-ol would exhibit characteristic absorption bands for both alcohol and ether functional groups. A broad O-H stretching absorption would appear in the 3200-3600 cm⁻¹ region due to hydrogen bonding interactions [6] [7]. Multiple C-H stretching vibrations would be observed in the 2800-3000 cm⁻¹ region, corresponding to the various aliphatic CH₂ and CH₃ groups. Strong C-O stretching absorptions would appear around 1000-1300 cm⁻¹, representing both the ether linkage and the primary alcohol C-O bond. The fingerprint region (400-1500 cm⁻¹) would display a complex pattern unique to the molecular structure.
Under electron ionization conditions, (2S)-2-butoxybutan-1-ol would produce a molecular ion peak at m/z 146, corresponding to its molecular weight. The mass spectrum would likely show fragmentation patterns characteristic of alcohols and ethers, including α-cleavage adjacent to the oxygen atoms [8] [9]. Common fragmentation pathways would include loss of water (M-18) to give m/z 128, loss of the butoxy group, and various alkyl fragmentations. The base peak would likely result from a stable fragment ion formed through favorable rearrangement processes.
Gas chromatographic analysis of (2S)-2-butoxybutan-1-ol would show retention behavior dependent on column polarity and temperature programming conditions [10]. On polar columns, the compound would exhibit increased retention due to hydrogen bonding interactions with the stationary phase. The moderate volatility makes it suitable for gas chromatographic separation and analysis. High-performance liquid chromatographic analysis would show moderate retention on reverse-phase columns due to the compound's intermediate polarity [11] [12]. Detection methods might require charged aerosol detection, evaporative light scattering detection, or derivatization for ultraviolet detection, as the compound lacks strong chromophores for direct ultraviolet detection.
Property | Value | Analytical Technique |
---|---|---|
Molecular Formula | C₈H₁₈O₂ | Elemental Analysis/MS |
Molecular Weight | 146.23 g/mol | Mass Spectrometry |
Physical State | Liquid | Visual Observation |
Appearance | Colorless | Visual/Optical |
Solubility | Limited in water, good in organics | Solubility Testing |
¹H NMR | Complex multipiples expected | NMR Spectroscopy |
IR O-H Stretch | 3200-3600 cm⁻¹ (broad) | IR Spectroscopy |
IR C-O Stretch | 1000-1300 cm⁻¹ | IR Spectroscopy |
MS Molecular Ion | m/z 146 | Mass Spectrometry |
GC Retention | Moderate, polarity-dependent | Gas Chromatography |
Irritant